molecular formula C19H24ClN3O4 B13919075 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester

Cat. No.: B13919075
M. Wt: 393.9 g/mol
InChI Key: ZAPADRCKACGDKD-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in cancer treatment due to their ability to inhibit specific cellular pathways .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester typically involves multiple steps. The starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with a substituted aldehyde under controlled conditions to form intermediate compounds. These intermediates are then subjected to further reactions, including chlorination and esterification, to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester involves the inhibition of fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in cell proliferation, differentiation, and survival. By inhibiting FGFRs, the compound can disrupt these cellular processes, leading to reduced tumor growth and increased apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester include other pyrrolopyridine derivatives such as:

  • 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester

These compounds share a similar core structure but differ in their functional groups, which can significantly impact their biological activity and chemical properties. The unique combination of functional groups in this compound contributes to its potent FGFR inhibitory activity and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C19H24ClN3O4

Molecular Weight

393.9 g/mol

IUPAC Name

methyl 4-chloro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C19H24ClN3O4/c1-19(2,3)27-17(24)22-9-5-6-12(11-22)15-10-13-14(20)7-8-21-16(13)23(15)18(25)26-4/h7-8,10,12H,5-6,9,11H2,1-4H3

InChI Key

ZAPADRCKACGDKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC3=C(C=CN=C3N2C(=O)OC)Cl

Origin of Product

United States

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